BenchChemオンラインストアへようこそ!

6-Ethyl-7-azabicyclo[4.2.0]octane

Physicochemical profiling Drug-likeness optimization Blood-brain barrier permeability

6-Ethyl-7-azabicyclo[4.2.0]octane (CAS 2059948-57-9; also referenced as 50669-77-7) is a saturated bicyclic secondary amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. The compound features a [4.2.0] fused-ring architecture in which a six-membered cyclohexane ring is cis-fused to a four-membered azetidine ring, with an ethyl substituent at the 6-position bridgehead carbon.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B13205408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-7-azabicyclo[4.2.0]octane
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCCC12CCCCC1CN2
InChIInChI=1S/C9H17N/c1-2-9-6-4-3-5-8(9)7-10-9/h8,10H,2-7H2,1H3
InChIKeyLNNAMYVHJNGRQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-7-azabicyclo[4.2.0]octane – Bridged Bicyclic Amine Building Block for Conformationally Restricted Drug Discovery and Synthetic Chemistry


6-Ethyl-7-azabicyclo[4.2.0]octane (CAS 2059948-57-9; also referenced as 50669-77-7) is a saturated bicyclic secondary amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol . The compound features a [4.2.0] fused-ring architecture in which a six-membered cyclohexane ring is cis-fused to a four-membered azetidine ring, with an ethyl substituent at the 6-position bridgehead carbon . This scaffold belongs to the broader 7-azabicyclo[4.2.0]octane family, which has garnered attention in medicinal chemistry as a conformationally restricted pharmacophore and versatile synthetic intermediate . The ethyl substituent introduces a defined stereocenter and increases lipophilicity (cLogP = 1.93) relative to the unsubstituted parent, altering its physicochemical profile for applications requiring precise spatial presentation of the amine functionality .

Why 6-Ethyl-7-azabicyclo[4.2.0]octane Cannot Be Replaced by Unsubstituted or Regioisomeric Azabicyclo[4.2.0]octane Analogs


The 6-ethyl substituent on the 7-azabicyclo[4.2.0]octane scaffold is not a passive modification; it fundamentally alters key physicochemical parameters that govern molecular recognition, pharmacokinetic behavior, and synthetic derivatization potential. Compared to the unsubstituted parent 7-azabicyclo[4.2.0]octane (C₇H₁₃N, MW 111.18, cLogP ~1.09), the 6-ethyl derivative has a 25% higher molecular weight (139.24 vs. 111.18), a 77% higher computed LogP (1.93 vs. 1.09), and introduces a chiral center at the 6-position, enabling enantioselective chemistry inaccessible to the achiral parent [1]. The nitrogen position (7-aza vs. 2-aza regioisomer) dictates the ring-fusion geometry and the spatial orientation of the amine lone pair, producing distinct reactivity profiles in cycloaddition chemistry and differential hydrogen-bonding geometries in biological targets . Generic substitution with the unsubstituted scaffold, the 2-aza regioisomer, or the 6-methyl analog would yield molecules with divergent lipophilicity, altered conformational preferences, and different metabolic liabilities, potentially invalidating established structure-activity relationships or compromising synthetic reproducibility .

6-Ethyl-7-azabicyclo[4.2.0]octane – Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Enhancement: 6-Ethyl Substitution Increases Computed LogP by 77% Versus the Unsubstituted Parent Scaffold

The 6-ethyl group on 6-ethyl-7-azabicyclo[4.2.0]octane confers a substantial increase in lipophilicity compared to the unsubstituted 7-azabicyclo[4.2.0]octane parent scaffold. The computed LogP for the 6-ethyl derivative is 1.9286, versus 1.09482 for the parent compound—a 76% increase [1]. This enhancement moves the compound from the lower end of the typical CNS drug-like LogP range (1–3) into the center of the optimal window, potentially improving membrane permeability and blood-brain barrier penetration [2]. The 6-methyl analog, by comparison, has a molecular weight of 125.21, and its lower carbon count predicts a LogP intermediate between the parent and the 6-ethyl derivative . The increased lipophilicity is achieved without expanding the topological polar surface area (TPSA), which remains at 12.03 Ų for both parent and 6-ethyl derivative [1].

Physicochemical profiling Drug-likeness optimization Blood-brain barrier permeability

Molecular Weight Differentiation: 6-Ethyl Derivative Provides a 25% Mass Increment Over the Parent Scaffold for Fragment-Based and PROTAC Design

The molecular weight of 6-ethyl-7-azabicyclo[4.2.0]octane (139.24 g/mol) is 25.2% greater than that of the unsubstituted 7-azabicyclo[4.2.0]octane parent (111.18 g/mol), and 11.2% greater than the 6-methyl analog (125.21 g/mol) [1]. This mass increment is achieved with only one additional rotatable bond (from 0 to 1), preserving much of the scaffold's intrinsic rigidity . In fragment-based drug discovery, the molecular weight range of 120–160 Da occupies a privileged space: fragments in this range can achieve high ligand efficiency (LE > 0.3) while offering sufficient complexity for meaningful target engagement. The 6-ethyl derivative sits near the center of this window, whereas the parent (111 Da) lies at the lower boundary and the 6-methyl analog (125 Da) at an intermediate position [2].

Fragment-based drug discovery PROTAC linker design Molecular weight optimization

Chiral Center Introduction: 6-Ethyl Substitution Creates a Stereocenter Absent in the Achiral Parent, Enabling Enantioselective Synthesis

The parent 7-azabicyclo[4.2.0]octane scaffold is achiral (no stereogenic centers). Introduction of the 6-ethyl substituent generates a stereocenter at the C6 bridgehead position, creating two possible enantiomeric configurations—(6R) and (6S)—as reflected in the commercially available stereochemically defined analog (1S,6S)-6-methyl-7-azabicyclo[4.2.0]octane (CAS 2059910-02-8) . The 6-ethyl derivative, when supplied as a racemic mixture, provides a chiral scaffold that can be resolved or used in stereodifferentiating reactions. This is a structural capability completely absent from the unsubstituted 7-azabicyclo[4.2.0]octane parent (CAS 278-36-4) . Conformationally restricted chiral amines are highly valued as organocatalysts and chiral auxiliaries in asymmetric synthesis; the rigid [4.2.0] framework locks the chiral amine into a well-defined spatial orientation, reducing conformational entropy and potentially enhancing enantioselectivity compared to flexible acyclic chiral amines .

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

Conformational Restriction: The [4.2.0] Bicyclic Scaffold Provides Conformational Pre-organization for Enhanced Target Binding Relative to Monocyclic Amines

The 7-azabicyclo[4.2.0]octane scaffold imposes a rigid, fused-ring architecture that restricts the conformational freedom of the amine nitrogen and the attached substituents. This conformational pre-organization has been exploited in the design of conformationally restricted proline analogues, where 2-azabicyclo[4.2.0]octane derivatives were synthesized on multigram scale and demonstrated utility as constrained dipeptide mimics . The analogous 1-azabicyclo[4.2.0]octane core has been applied as a conformationally restricted azasugar scaffold in the search for selective glycosidase inhibitors . While the specific 6-ethyl-7-azabicyclo[4.2.0]octane compound has hydrogen-bond donor and acceptor counts (HBD = 1, HBA = 1) identical to the parent scaffold , the 6-ethyl group provides a hydrophobic anchor point that, when combined with scaffold rigidity, can pre-organize the molecule for entropically favorable target engagement—a principle well-established for conformationally constrained ligands where rigidification can improve binding affinity by up to 100-fold by reducing the entropic penalty of binding [1]. This class-level advantage distinguishes the [4.2.0] bicyclic scaffold from flexible monocyclic amines such as piperidine or pyrrolidine derivatives.

Conformational restriction Entropic penalty reduction Peptidomimetic design

Regioisomeric Differentiation: 7-Aza vs. 2-Aza [4.2.0] Scaffolds Exhibit Distinct Reactivity and Target Engagement Profiles

The position of the nitrogen atom within the bicyclo[4.2.0]octane framework critically determines both synthetic accessibility and biological recognition. 6-Ethyl-7-azabicyclo[4.2.0]octane, with the nitrogen at the 7-position (bridgehead of the azetidine ring), presents the amine in a sterically encumbered environment distinct from the 2-azabicyclo[4.2.0]octane regioisomer (CAS 278-33-1), where the nitrogen resides within the six-membered ring . This regioisomeric difference manifests in differential pKa values: the bridgehead amine in 1-azabicyclo[4.2.0]octane has a predicted pKa of ~10.57, while the endocyclic amine in 2-azabicyclo[4.2.0]octane systems exhibits different basicity due to altered ring-strain and solvation effects . The 7-aza scaffold has been specifically utilized in the synthesis of conformationally restricted glycosidase inhibitors and as a monomer in polymerization processes, whereas the 2-aza scaffold has found distinct application as a proline mimetic in peptide backbone modification . Selection of the correct regioisomer is therefore not interchangeable and has direct consequences for downstream synthetic strategy and biological outcomes.

Regioisomer selection Nitrogen position effects Synthetic strategy

Commercial Sourcing Differentiation: 95% Purity Specification with Enamine REAL Database Availability Ensures Synthetic Tractability

6-Ethyl-7-azabicyclo[4.2.0]octane is commercially available at a catalog purity of 95% from multiple suppliers including Leyan (Catalog No. 2023943) and Parchem, with CAS registry numbers 2059948-57-9 and 50669-77-7 . The compound is listed under the Enamine REAL (Readily Accessible) compound database (Enamine catalog EN300-339241), indicating synthetic tractability with >85% synthesis success rate and typical delivery within 3–4 weeks, enabling its integration into high-throughput parallel synthesis and DNA-encoded library (DEL) programs [1]. By comparison, the unsubstituted 7-azabicyclo[4.2.0]octane (CAS 278-36-4) is typically sourced at 97–98% purity , while the 6-methyl stereochemically defined analog (CAS 2059910-02-8) is available at 95% purity but may have more limited stock availability . The Enamine REAL designation is a critical procurement differentiator: it guarantees that the building block has been validated for one-pot synthetic protocols and can be reliably scaled, reducing the risk of failed synthesis campaigns due to inaccessible or unreliable intermediates.

Building block sourcing High-throughput synthesis Chemical library enumeration

Optimal Research and Industrial Application Scenarios for 6-Ethyl-7-azabicyclo[4.2.0]octane Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based Drug Discovery Requiring Lipophilic, Conformationally Restricted Amine Fragments

The 6-ethyl derivative's cLogP of 1.93 positions it within the optimal CNS drug-likeness window (LogP 1–3), a 77% increase over the unsubstituted parent scaffold [1]. Combined with its low molecular weight (139.24 Da) and rigid bicyclic architecture, this compound is ideally suited as a fragment hit or fragment-growing starting point for CNS targets where blood-brain barrier penetration is required. The conformational restriction reduces the entropic penalty upon target binding, potentially yielding higher ligand efficiency than flexible acyclic amine fragments of similar molecular weight . Procurement of the 6-ethyl derivative rather than the parent scaffold provides an immediate lipophilicity advantage without additional synthetic steps.

PROTAC Linker and Degrader Design Requiring Tunable Physicochemical Properties

The incremental molecular weight series—parent (111 Da), 6-methyl (125 Da), 6-ethyl (139 Da)—provides PROTAC chemists with a graduated palette of rigid amine building blocks for linker optimization [1]. The 6-ethyl derivative's higher LogP (1.93 vs. 1.09) can enhance passive membrane permeability of the degrader molecule, while the scaffold rigidity maintains a defined exit vector geometry critical for ternary complex formation . The Enamine REAL designation (EN300-339241) ensures reliable access for iterative SAR campaigns requiring multiple analogs . Selection of the 6-ethyl variant over the 6-methyl analog may be preferred when greater linker length or increased lipophilicity is required.

Asymmetric Synthesis and Chiral Auxiliary Development Leveraging the Stereogenic 6-Position

Unlike the achiral parent 7-azabicyclo[4.2.0]octane, the 6-ethyl derivative possesses a stereocenter at the C6 bridgehead, enabling its use as a chiral building block, organocatalyst precursor, or chiral resolving agent [1]. The rigid [4.2.0] framework locks the chiral amine into a well-defined spatial orientation, reducing the conformational flexibility that can erode stereoselectivity in flexible chiral amines . This scaffold is directly applicable to the synthesis of enantiomerically enriched intermediates for pharmaceutical active pharmaceutical ingredient (API) manufacturing, where stereochemical integrity is a critical quality attribute .

DNA-Encoded Library (DEL) and High-Throughput Parallel Synthesis Campaigns

The Enamine REAL database listing (EN300-339241) validates this compound for high-throughput synthesis with >85% success rate and 3–4 week delivery timelines [1]. The single free amine (HBD = 1) provides a clean synthetic handle for amide coupling, reductive amination, or sulfonamide formation without competing nucleophilic sites, minimizing byproduct formation in parallel synthesis . The rigid bicyclic core introduces three-dimensionality and shape diversity into DEL libraries, a key requirement for accessing novel chemical space beyond flat, sp²-rich compound collections . Procurement teams selecting this building block over flexible monocyclic amines gain the advantage of scaffold rigidity without sacrificing synthetic tractability.

Quote Request

Request a Quote for 6-Ethyl-7-azabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.